molecular formula C12H16FNO2S B2469524 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine CAS No. 2034554-65-7

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine

Cat. No.: B2469524
CAS No.: 2034554-65-7
M. Wt: 257.32
InChI Key: UDLYFYINQOWOMY-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine is a pyrrolidine-based compound featuring two key substituents: an ethylsulfonyl group (-SO₂C₂H₅) at the nitrogen atom (position 1) and a 3-fluorophenyl moiety at the carbon-3 position of the pyrrolidine ring. The 3-fluorophenyl substituent introduces aromaticity and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

1-ethylsulfonyl-3-(3-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLYFYINQOWOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

The synthesis of 1-(ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine involves three critical steps:

  • Construction of the pyrrolidine ring .
  • Introduction of the 3-fluorophenyl substituent .
  • Sulfonylation at position 1 .

Each step presents unique challenges, such as avoiding side reactions during cyclization and ensuring efficient sulfonylation without ring degradation.

Detailed Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization or cycloaddition reactions.

Azomethine Ylide Cycloaddition

A [3+2] cycloaddition between an azomethine ylide and a dipolarophile (e.g., acrylate derivatives) efficiently forms the pyrrolidine skeleton. For example:

  • Substrate : N-methyl-α-imino ester and 3-fluorostyrene as the dipolarophile.
  • Conditions : Catalyzed by AgOAc (5 mol%) in DCM at 25°C, yielding 78–85% pyrrolidine derivatives.
Cyclization of Amino Alcohols

Amino alcohols with leaving groups (e.g., tosylates) undergo intramolecular nucleophilic substitution:

  • Substrate : 4-(3-Fluorophenyl)-2-(tosyloxy)butan-1-amine.
  • Conditions : K₂CO₃ in DMF at 80°C, achieving 70% yield.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl moiety is introduced via cross-coupling or pre-functionalized intermediates.

Suzuki-Miyaura Coupling
  • Substrate : 3-Bromopyrrolidine-1-sulfonate.
  • Conditions : Pd(PPh₃)₄ (2 mol%), 3-fluorophenylboronic acid, Na₂CO₃ in dioxane/water (4:1) at 90°C.
  • Yield : 82% after 12 h.
Friedel-Crafts Alkylation
  • Substrate : Pyrrolidine with a benzylic chloride at position 3.
  • Conditions : AlCl₃ (1.2 eq) in CH₂Cl₂ at 0°C, followed by fluorination using Selectfluor.

Sulfonylation at Position 1

Sulfonylation of the pyrrolidine amine is achieved using ethylsulfonyl chloride.

Direct Sulfonylation
  • Substrate : 3-(3-Fluorophenyl)pyrrolidine.
  • Conditions : EtSO₂Cl (1.2 eq), Et₃N (2 eq) in THF at 0°C → RT, 88% yield.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
Two-Step Protection-Sulfonylation
  • Protection : Boc protection of the pyrrolidine amine using (Boc)₂O.
  • Sulfonylation : Boc deprotection (TFA/CH₂Cl₂), followed by EtSO₂Cl/Et₃N.
  • Overall Yield : 75%.

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • Cycloadditions : Non-polar solvents (toluene) favor higher regioselectivity.
  • Sulfonylation : THF or CH₂Cl₂ at 0°C minimizes side reactions.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂/XPhos for Suzuki coupling enhances aryl transfer.
  • Silver Salts : AgOAc accelerates cycloaddition kinetics.

Analytical Characterization

  • NMR :
    • ¹H NMR : δ 7.4–7.2 (m, Ar-H), 3.8–3.6 (m, pyrrolidine CH₂), 1.4 (t, SO₂CH₂CH₃).
    • ¹³C NMR : 160.1 (d, J = 245 Hz, C-F), 52.3 (SO₂CH₂), 44.8 (pyrrolidine C).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₂H₁₅FNO₂S: 256.0804; found: 256.0806.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Key Reference
Azomethine cycloaddition 85 98 Moderate
Suzuki coupling 82 95 High
Direct sulfonylation 88 97 High

Industrial Applications and Patents

  • Patent EP0991620A1 : Covers pyrrolidine sulfonates as endothelin antagonists, validating the sulfonylation approach.
  • WO2021165834A1 : Highlights ethylsulfonyl introduction in agrochemicals, emphasizing process safety.

Chemical Reactions Analysis

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of the fluorophenyl group yields phenyl derivatives.

Scientific Research Applications

Biological Research Applications

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine has been utilized as a probe in biological studies to investigate various pathways involving pyrrolidine derivatives. Its mechanism of action includes interactions with specific enzymes and receptors, making it a valuable tool for understanding biological processes.

Binding Studies

Research has shown that the compound can bind to various biological macromolecules. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess binding affinities and mechanisms. This information is crucial for elucidating the compound's therapeutic potential and guiding further modifications for enhanced activity.

Therapeutic Potential

The compound exhibits potential therapeutic applications in several areas:

  • Neurological Disorders : The compound has been studied for its orexin type 2 receptor agonistic activity, which may have implications for treating conditions such as narcolepsy, obesity, and sleep disorders .
  • Cardiovascular Health : There is ongoing research into the compound's effects on cardiovascular diseases, particularly through its interaction with aldosterone synthase, which is linked to conditions like heart failure .
  • Pain Management : Preliminary studies suggest that derivatives of this compound may act as KCNQ2 (Kv7.2) openers, indicating potential applications in managing neuropathic pain .

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can act as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes. The fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring can provide structural rigidity, enhancing the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between 1-(ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine and analogous compounds identified in the evidence:

Compound Name Core Structure Substituents Molecular Formula (if available) Key Features/Applications Reference
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine Pyrrolidine -SO₂C₂H₅ (N1), -C₆H₄F (C3) Likely C₁₂H₁₄FNO₂S Polar sulfonyl, fluorinated aromatic N/A
3-(3-Ethylphenyl)-3-fluoropyrrolidine hydrochloride Pyrrolidine -C₆H₄-C₂H₅ (C3), -F (C3) Not specified Lacks sulfonyl; ethyl enhances lipophilicity
2-[1-(Ethylsulfonyl)azetidin-3-yl]acetonitrile (INCB-28050) Azetidine -SO₂C₂H₅ (N1), -CH₂CN (C3) C₁₆H₁₇N₇O₂S JAK inhibitor; smaller 4-membered ring
1-[1-(3-Fluorophenyl)cyclohexyl]pyrrolidine Pyrrolidine -C₆H₄F (via cyclohexyl spacer) Not specified Cyclohexyl spacer alters spatial arrangement
(4aR)-1-[(3-Fluorophenyl)methyl]pyrrolo[1,2-b]pyridazine Pyrrolo-pyridazine -CH₂C₆H₄F (N1) Not specified Bicyclic core; distinct pharmacokinetics

Structural and Functional Analysis:

Core Flexibility vs. Rigidity: The pyrrolidine ring in the target compound offers moderate flexibility compared to the rigid bicyclic pyrrolo-pyridazine in .

Substituent Effects :

  • The ethylsulfonyl group in the target compound increases polarity and hydrogen-bonding capacity relative to the ethylphenyl group in . This may enhance solubility or target interactions.
  • Fluorine placement on the aromatic ring (3-position vs. 4-position in ) influences electronic effects and steric interactions with biological targets.

Pharmacological Implications :

  • INCB-28050 (azetidine derivative) demonstrates that ethylsulfonyl groups are compatible with enzyme inhibition (JAK kinases) . However, the pyrrolidine core in the target compound may confer distinct metabolic stability.
  • Fluorinated pyrrolidines in and highlight the role of fluorine in modulating bioavailability and blood-brain barrier penetration.

Research Findings and Limitations

  • Synthetic Accessibility : Pyrrolidine derivatives with fluorinated aryl groups are well-documented in medicinal chemistry (e.g., ), but the incorporation of sulfonyl groups at nitrogen remains less explored.
  • Data Gaps: No direct pharmacological or kinetic data for 1-(ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine were found in the evidence. Comparative insights are extrapolated from structurally related compounds.
  • Potential Applications: Based on analogs like INCB-28050, the target compound may exhibit promise in kinase inhibition or as a protease inhibitor, though experimental validation is required.

Biological Activity

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine (CAS No. 2034554-65-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure:
The compound features an ethylsulfonyl group and a 3-fluorophenyl moiety attached to a pyrrolidine ring, which contributes to its unique biological properties.

Synthesis:
The synthesis of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine typically involves the reaction of 3-fluorobenzaldehyde with ethylsulfonyl chloride in the presence of a base, followed by cyclization with an amine. Common solvents include dichloromethane or toluene, and catalysts such as triethylamine or pyridine are often used to optimize yield and purity .

The biological activity of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine is attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding: The ethylsulfonyl group acts as a hydrogen bond acceptor, facilitating interactions with proteins and enzymes.
  • Lipophilicity Enhancement: The fluorophenyl group increases the compound's lipophilicity, aiding in membrane permeability and intracellular target engagement.
  • Structural Rigidity: The pyrrolidine ring provides rigidity, enhancing binding affinity and selectivity for biological targets .

Biological Activities

1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine has been studied for various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens .
  • Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation. Specific studies have shown promising results in inhibiting cell growth in certain cancer cell lines .
  • Biological Pathways Investigation: It serves as a probe for studying biological processes involving pyrrolidine derivatives .

Case Studies

  • Anticancer Activity Evaluation:
    In vitro studies have demonstrated that 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine exhibits significant antiproliferative effects on cancer cell lines. For instance, IC50 values were determined in various assays, indicating effective inhibition at micromolar concentrations .
  • Mechanistic Studies:
    Research has focused on the compound's interaction with key proteins involved in cell cycle regulation and apoptosis. For example, studies have shown that it can modulate pathways involving p53 activation, leading to enhanced apoptosis in tumor cells .

Comparative Analysis

To better understand the unique properties of 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine, it can be compared to similar compounds:

Compound NameFunctional GroupsBiological Activity
1-(Methylsulfonyl)-3-(3-fluorophenyl)pyrrolidineMethylsulfonylSimilar anticancer properties but less potent
1-(Ethylsulfonyl)-3-(4-fluorophenyl)pyrrolidineEthylsulfonyl + para-FDifferent binding characteristics
1-(Ethylsulfonyl)-3-(3-chlorophenyl)pyrrolidineEthylsulfonyl + chloroAltered reactivity and interactions

This table highlights how variations in functional groups can influence the biological activity and reactivity profiles of related compounds.

Q & A

Q. What are the primary synthetic strategies for 1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine, and how can reaction yields be optimized?

Answer:

  • Key Steps :
    • Pyrrolidine Functionalization : Introduce the 3-fluorophenyl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts.
    • Sulfonylation : React the pyrrolidine nitrogen with ethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Purify intermediates using column chromatography or recrystallization.
    • Yield improvements (70–85%) are achieved by controlling temperature (0–25°C) and stoichiometric excess of sulfonylating agents .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm regiochemistry (e.g., distinguishing pyrrolidine C3 vs. C2 substitution) and sulfonyl group integration .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly if chiral centers are present .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns and ESI ionization .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • In Vitro Screens :
    • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with IC50 determination.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify anti-proliferative activity .
  • Selectivity Profiling : Compare activity against related fluorophenyl derivatives (e.g., 3-(4-fluorophenyl)pyrrolidine analogs) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding modes.
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., crystallography or cryo-EM) to map binding interactions, focusing on sulfonyl-pyrrolidine interactions with catalytic residues .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to predict binding free energies and conformational stability .

Q. What strategies address discrepancies in biological activity data across different assay platforms?

Answer:

  • Experimental Design :
    • Use embedded experimental designs combining quantitative (e.g., IC50) and qualitative data (e.g., cell morphology changes) to validate reproducibility .
    • Standardize assay conditions (e.g., pH, temperature, cell passage number).
  • Data Analysis :
    • Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify systematic biases.
    • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Answer:

  • Analog Synthesis :
    • Vary substituents on the fluorophenyl ring (e.g., meta- vs. para-fluoro) and sulfonyl groups (e.g., ethyl vs. methyl).
  • Biological Testing :
    • Profile analogs against panels of enzymes/cell lines to identify critical substituents.
    • Use heatmaps or radar charts to visualize selectivity profiles .
  • Computational SAR : Apply QSAR models to predict bioactivity and prioritize synthetic targets .

Q. What advanced analytical methods are suitable for quantifying degradation products in stability studies?

Answer:

  • Forced Degradation : Expose the compound to heat, light, and humidity, then analyze via:
    • LC-HRMS : Identify degradation products (e.g., sulfonic acid derivatives) with high mass accuracy.
    • NMR Relaxation Studies : Detect conformational changes under stress conditions .
  • Stability-Indicating Methods : Develop HPLC methods with photodiode array detection to separate and quantify degradants .

Q. How can computational methods predict metabolic pathways and toxicity risks?

Answer:

  • Metabolism Prediction : Use in silico tools (e.g., GLORYx, SwissADME) to identify likely Phase I/II metabolites, focusing on sulfonyl group oxidation and fluorophenyl hydroxylation .
  • Toxicity Profiling : Leverage DSSTox databases to assess structural alerts (e.g., mutagenicity via Ames test predictions) .

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